6-Vinylquinoline-4-carbonitrile
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Overview
Description
6-Vinylquinoline-4-carbonitrile is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a vinyl group at the 6-position and a carbonitrile group at the 4-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylquinoline-4-carbonitrile typically involves the reaction of aniline derivatives with aldehydes, followed by cyclization and functional group transformations. One common method includes:
Starting Materials: Aniline derivatives and aldehydes.
Reaction Conditions: Cyclization is often achieved using acidic or basic catalysts under reflux conditions.
Example Reaction: Aniline derivative reacts with an aldehyde to form an intermediate, which undergoes cyclization to yield the quinoline core. Subsequent functionalization introduces the vinyl and carbonitrile groups.
Industrial Production Methods: Industrial production of this compound may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Green Chemistry Approaches: Use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to enhance yield and reduce environmental impact
Chemical Reactions Analysis
Types of Reactions: 6-Vinylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonitrile group to amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, facilitated by reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonates, and other electrophiles.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Aminoquinolines.
Substitution Products: Halogenated or sulfonated quinolines
Scientific Research Applications
6-Vinylquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of antimalarial and anticancer agents.
Mechanism of Action
The mechanism of action of 6-Vinylquinoline-4-carbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Quinoline-4-carbonitrile: Lacks the vinyl group but shares similar chemical properties.
6-Vinylquinoline: Lacks the carbonitrile group but retains the vinyl functionality.
Uniqueness: Its dual functional groups allow for diverse chemical modifications and biological interactions .
Properties
Molecular Formula |
C12H8N2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-ethenylquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H8N2/c1-2-9-3-4-12-11(7-9)10(8-13)5-6-14-12/h2-7H,1H2 |
InChI Key |
ARMFRDFZCCDZJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=CN=C2C=C1)C#N |
Origin of Product |
United States |
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